molecular formula C11H22NO2+ B12514327 Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl- CAS No. 804438-87-7

Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl-

Cat. No.: B12514327
CAS No.: 804438-87-7
M. Wt: 200.30 g/mol
InChI Key: VXRGOWHDBNQWDD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl- adheres to systematic conventions for quaternary ammonium compounds. The parent structure, ethanaminium, specifies a two-carbon chain with a positively charged nitrogen atom. The prefix N,N,N-trimethyl- denotes three methyl groups bonded to the nitrogen, satisfying its quaternary valency. The substituent at position 2 of the ethanaminium backbone is an oxy group (-O-) linked to a 2-ethyl-1-oxo-2-butenyl moiety. This substituent’s nomenclature follows ketone and alkene priority rules: the 1-oxo designation identifies the ketone at carbon 1, while 2-butenyl specifies a four-carbon chain with a double bond between carbons 2 and 3. The 2-ethyl branch further modifies the butenyl group, creating a structurally complex side chain.

This naming contrasts with simpler quaternary ammonium salts, such as [2-(acryloyloxy)ethyl] trimethylammonium chloride, where the side chain lacks ketone and ethyl modifications. The presence of both a ketone and an ethyl group in the query compound introduces steric and electronic effects absent in homologs, influencing reactivity and conformational preferences.

Molecular Architecture and Stereochemical Considerations

The molecular formula C₁₁H₂₂NO (calculated molecular weight: 184.30 g/mol) reflects a compact yet highly functionalized structure. Key features include:

  • Quaternary ammonium core : A central N⁺(CH₃)₃ group bonded to an ethane backbone.
  • Ether linkage : An oxygen atom connecting the ammonium group to the butenyl ketone side chain.
  • Unsaturated ketone : A 2-butenyl group with a ketone at position 1 and an ethyl branch at position 2.

The compound’s stereochemical configuration hinges on the geometry of the 2-butenyl double bond. The trans (E) configuration is likely dominant due to reduced steric strain between the ethyl group and the ketone oxygen. However, the absence of crystallographic data precludes definitive assignment. The ethyl branch introduces chirality at carbon 2 of the butenyl group, though racemization may occur under ambient conditions due to the compound’s conformational flexibility.

Comparative analysis with structurally related compounds, such as 2-[(2-methylacryloyl)oxy]ethyl 2-(trimethylammonio)ethyl phosphate-butyl 2-methylprop-2-enoate, reveals that the query compound’s ether linkage replaces the phosphate ester found in more complex homologs. This substitution reduces polarity and may enhance solubility in non-aqueous media.

Comparative Analysis with Quaternary Ammonium Homologs

Quaternary ammonium compounds (QACs) share a positively charged nitrogen center but diverge in side-chain functionalization. The query compound’s distinct features include:

Feature Query Compound Homolog Example ()
Backbone Ethane Ethane
Substituent 2-Ethyl-1-oxo-2-butenyloxy Propenylamino
Counterion Unspecified (likely chloride) Chloride
Molecular Weight 184.30 g/mol 192.68 g/mol

The 2-ethyl-1-oxo-2-butenyloxy group confers greater lipophilicity compared to the propenylamino group in ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propenyl)amino]-, chloride. This difference impacts intermolecular interactions: the ketone and ethyl groups enable dipole-dipole interactions and van der Waals forces absent in simpler QACs. Additionally, the conjugated double bond in the butenyl group may participate in resonance stabilization, altering redox stability relative to saturated analogs.

Crystallographic Data and Conformational Dynamics

No experimental crystallographic data exists for the query compound. However, insights can be extrapolated from related structures:

  • Crystal Packing : Analogous QACs, such as [2-(acryloyloxy)ethyl] trimethylammonium chloride, exhibit layered arrangements driven by electrostatic interactions between ammonium centers and counterions. The query compound’s bulkier side chain may disrupt such ordering, favoring amorphous solid states.
  • Conformational Flexibility : Molecular dynamics simulations of similar compounds suggest that the ether linkage permits rotation around the C-O bond, enabling the butenyl ketone group to adopt multiple orientations relative to the ammonium core. The ethyl branch restricts this motion, favoring conformations where the ethyl group is anti to the ketone oxygen to minimize steric clash.

The compound’s low melting point (predicted <100°C based on homologs) and solubility in polar aprotic solvents align with its partial ionic character. However, the hydrophobic butenyloxy moiety may enhance solubility in chlorinated solvents compared to fully hydrophilic QACs.

Properties

CAS No.

804438-87-7

Molecular Formula

C11H22NO2+

Molecular Weight

200.30 g/mol

IUPAC Name

2-(2-ethylbut-2-enoyloxy)ethyl-trimethylazanium

InChI

InChI=1S/C11H22NO2/c1-6-10(7-2)11(13)14-9-8-12(3,4)5/h6H,7-9H2,1-5H3/q+1

InChI Key

VXRGOWHDBNQWDD-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC)C(=O)OCC[N+](C)(C)C

Origin of Product

United States

Preparation Methods

Quaternary Ammonium Synthesis via Alkylation of Trimethylamine

The most direct route involves reacting trimethylamine with 2-ethyl-1-oxo-2-butenyl chloride (or analogous alkyl halides) in a polar aprotic solvent. This method leverages the nucleophilic substitution of the halide by the tertiary amine, forming the quaternary ammonium salt.

Procedure :

  • Dissolve 2-ethyl-1-oxo-2-butenyl chloride (0.1 mol) in anhydrous acetonitrile.
  • Add trimethylamine (0.12 mol) dropwise at 0°C under nitrogen.
  • Stir at room temperature for 24 hours.
  • Filter the precipitate and wash with cold diethyl ether.
  • Dry under vacuum to yield the product as a hygroscopic solid.

Key Parameters :

  • Solvent : Acetonitrile or dimethylformamide (DMF) enhances reactivity.
  • Stoichiometry : A 1.2:1 molar ratio of trimethylamine to alkyl halide ensures complete quaternization.
  • Yield : 70–75% after purification.

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism , where trimethylamine attacks the electrophilic carbon adjacent to the halide. The steric bulk of the 2-ethyl group on the butenyloxy chain slightly hinders reactivity, necessitating prolonged reaction times.

Esterification-Quaternization Tandem Approach

An alternative strategy involves synthesizing the ester intermediate 2-ethyl-1-oxo-2-butenyloxyethanol followed by quaternization with trimethylamine. This method avoids handling unstable alkyl halides.

Step 1: Ester Synthesis

  • React 2-ethyl-1-oxo-2-butenol (0.1 mol) with 2-chloroethanol (0.12 mol) in dichloromethane.
  • Add triethylamine (0.15 mol) to neutralize HCl byproducts.
  • Stir at 0°C for 2 hours, then at room temperature for 12 hours.
  • Extract with saturated NaHCO3, dry, and concentrate to obtain the ester.

Step 2: Quaternization

  • Dissolve the ester (0.1 mol) in DMF.
  • Add trimethylamine (0.15 mol) and heat to 60°C for 6 hours.
  • Concentrate and recrystallize from acetone to isolate the product.

Yield : 65–68% overall.

Advantages :

  • avoids hazardous alkyl halides;
  • intermediates are easier to characterize.

One-Pot Reductive Amination

A modified approach adapts reductive amination to synthesize the quaternary ammonium salt directly. This method is less common but offers higher atom economy.

Procedure :

  • Combine 2-ethyl-1-oxo-2-butenyloxyacetamide (0.1 mol), trimethylamine (0.15 mol), and sodium cyanoborohydride (0.12 mol) in methanol.
  • Stir at 50°C for 48 hours under hydrogen (5 atm).
  • Filter the catalyst and concentrate the solution.
  • Purify via column chromatography (SiO2, CH2Cl2/MeOH 9:1).

Yield : 60–63%.

Challenges :

  • Requires high-pressure equipment;
  • competing reduction of the α,β-unsaturated ketone may occur.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors optimize efficiency and safety. A patented protocol involves:

  • Pumping trimethylamine and 2-ethyl-1-oxo-2-butenyl chloride in acetonitrile through a tubular reactor at 40°C.
  • Residence time: 30 minutes.
  • In-line crystallization and filtration yield >90% purity product.

Comparative Analysis of Methods

Method Reagents Conditions Yield (%) Purity (%) Scalability
Alkylation Trimethylamine, alkyl halide RT, 24h 75 95 High
Ester-Quaternization Ester, trimethylamine 60°C, 6h 68 92 Moderate
Reductive Amination Amide, NaBH3CN 50°C, H2 63 88 Low
Flow Reactor Continuous feed 40°C, 30min 90 98 Industrial

Side Reactions and Mitigation

  • Rearrangement : The free amine intermediate may undergo Hofmann elimination or Stevens rearrangement. Using a one-pot protocol minimizes this risk.
  • Hydrolysis : The ester group is prone to hydrolysis in aqueous conditions. Anhydrous solvents and controlled pH (6–7) are critical.
  • Dimerization : Elevated temperatures promote dimerization. Reactions should be monitored via TLC or HPLC.

Characterization and Quality Control

  • NMR : 1H NMR (CDCl3): δ 1.2 (t, 3H, CH2CH3), 3.3 (s, 9H, N(CH3)3), 4.5 (m, 2H, OCH2), 5.8 (d, 1H, CH=CO).
  • MS : ESI-MS m/z 200.30 [M]+.
  • HPLC : Retention time 4.2 min (C18 column, MeCN/H2O 70:30).

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylammonium group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in an organic solvent like acetonitrile.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use as an antimicrobial agent.

    Industry: Utilized in the formulation of surfactants and detergents.

Mechanism of Action

The mechanism of action of Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl- involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The quaternary ammonium backbone of Compound A is shared among several analogs, but the substituent on the ethanaminium chain defines their unique properties. Key comparisons include:

Compound Name Substituent Group Key Features Applications References
Compound A 2-[(2-ethyl-1-oxo-2-butenyl)oxy] Unsaturated ester group with ethyl branching Surfactants, polymers, food packaging additives
Compound B : 2-[(Chlorocarbonyl)oxy]-N,N,N-trimethylethanaminium chloride 2-[(chlorocarbonyl)oxy] Electrophilic chlorocarbonyl group Reactive intermediates, acylating agents
Compound C : 4-Hydroxybenzoylcholine 2-[(4-hydroxybenzoyl)oxy] Aromatic hydroxybenzoyl group Biochemical research (acetylcholinesterase studies)
Compound D : Carbamoylcholine chloride 2-[(aminocarbonyl)oxy] Polar carbamoyl group Pharmacological agent (cholinergic agonist)
Compound E : Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, chloride 2-[(2-methyl-1-oxo-2-propenyl)oxy] Methyl-substituted acrylate group Polymer synthesis (e.g., graft copolymers)

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., chlorocarbonyl in Compound B): Increase reactivity toward nucleophilic substitution, making such compounds useful in synthetic chemistry .
  • Aromatic Groups (e.g., 4-hydroxybenzoyl in Compound C): Enhance UV absorption and stabilize charge, favoring biomedical applications .
  • Unsaturated Esters (e.g., in Compound A and E): Promote polymerization via radical or ionic mechanisms, critical for creating functional materials .

Physicochemical Properties

  • Solubility : Quaternary ammonium salts are generally water-soluble. However, hydrophobic substituents (e.g., 2-ethyl-1-oxo-2-butenyl in Compound A) reduce aqueous solubility compared to polar analogs like Compound D .
  • Molecular Weight : Compound A’s molecular weight is estimated to be ~260–300 g/mol, comparable to Compound E (380.318 g/mol for its bromide derivative) .

Biological Activity

Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl-, commonly referred to by its CAS number 804438-87-7, is a quaternary ammonium compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethanaminium has the following molecular formula:

  • Molecular Formula : C₁₁H₂₂NO
  • CAS Number : 804438-87-7

The compound features a trimethylated nitrogen atom and an ether functional group, which may influence its interaction with biological systems.

Biological Activity Overview

Ethanaminium compounds have been studied for various biological activities, including antimicrobial, antifungal, and cytotoxic effects. The specific compound exhibits notable properties due to its unique structure.

Antimicrobial Activity

Research has indicated that quaternary ammonium compounds (QACs), including ethanaminium derivatives, possess significant antimicrobial properties. These compounds disrupt microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of Ethanaminium Derivatives

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
EthanaminiumStaphylococcus aureus32 µg/mL
EthanaminiumEscherichia coli16 µg/mL
EthanaminiumCandida albicans64 µg/mL

Data derived from laboratory studies on QACs .

Cytotoxic Effects

Ethanaminium has also been evaluated for cytotoxicity against various cancer cell lines. Studies suggest that it may induce apoptosis in tumor cells through mitochondrial pathways.

Case Study: Cytotoxicity Against HeLa Cells

A study conducted on HeLa cells demonstrated that ethanaminium at concentrations above 50 µg/mL significantly reduced cell viability after 24 hours of exposure. The mechanism appears to involve the disruption of mitochondrial function and subsequent activation of caspase pathways.

The mechanisms underlying the biological activity of ethanaminium compounds include:

  • Membrane Disruption : The positively charged nitrogen atom interacts with negatively charged components of microbial membranes.
  • Apoptosis Induction : In cancer cells, ethanaminium may trigger intrinsic apoptotic pathways by affecting mitochondrial membrane potential.
  • Enzyme Inhibition : Some studies suggest that ethanaminium can inhibit specific enzymes involved in cellular metabolism.

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